

Synthesis of 6,7-Dimethoxy-1-indanone: An Application Note and Protocol

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Compound of Interest

Compound Name: **6,7-Dimethoxy-1-indanone**

Cat. No.: **B110830**

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This document provides a detailed experimental procedure for the synthesis of **6,7-dimethoxy-1-indanone**, a valuable building block in medicinal chemistry and materials science. The protocol is based on the well-established intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid.

Overview

The synthesis of **6,7-dimethoxy-1-indanone** is achieved through a two-step process. The first step involves the preparation of the precursor, 3-(2,3-dimethoxyphenyl)propanoic acid, from 2,3-dimethoxybenzaldehyde. The second, key step is the intramolecular Friedel-Crafts cyclization of this precursor to yield the target indanone. This cyclization is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA).

Chemical Structures and Reaction Scheme

Step 1: Synthesis of 3-(2,3-dimethoxyphenyl)propanoic acid

2,3-Dimethoxybenzaldehyde

↓
Knoevenagel
Condensation↓
Malonic Acid
Pyridine, Piperidine↓
Decarboxylation

3-(2,3-dimethoxyphenyl)propanoic acid

Step 2: Intramolecular Friedel-Crafts Acylation

3-(2,3-dimethoxyphenyl)propanoic acid

↓

Polyphosphoric Acid (PPA)
Heat

↓

6,7-Dimethoxy-1-indanone

[Click to download full resolution via product page](#)**Caption: Overall reaction scheme for the synthesis of 6,7-dimethoxy-1-indanone.**

Experimental Protocols

Step 1: Synthesis of 3-(2,3-dimethoxyphenyl)propanoic acid

This procedure is adapted from standard methods for the synthesis of phenylpropanoic acids.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), pyridine (as solvent), and a catalytic amount of piperidine.
- Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
- Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(2,3-dimethoxyphenyl)propanoic acid.

Step 2: Synthesis of **6,7-Dimethoxy-1-indanone**

This protocol is based on analogous intramolecular Friedel-Crafts acylations of phenylpropanoic acids.

- Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).
- Reaction: Heat the PPA to 70-80°C with stirring. Add 3-(2,3-dimethoxyphenyl)propanoic acid (1 equivalent) in one portion. Continue stirring at this temperature for 30-60 minutes. The reaction is typically accompanied by a color change.
- Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
- Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
- Purification: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

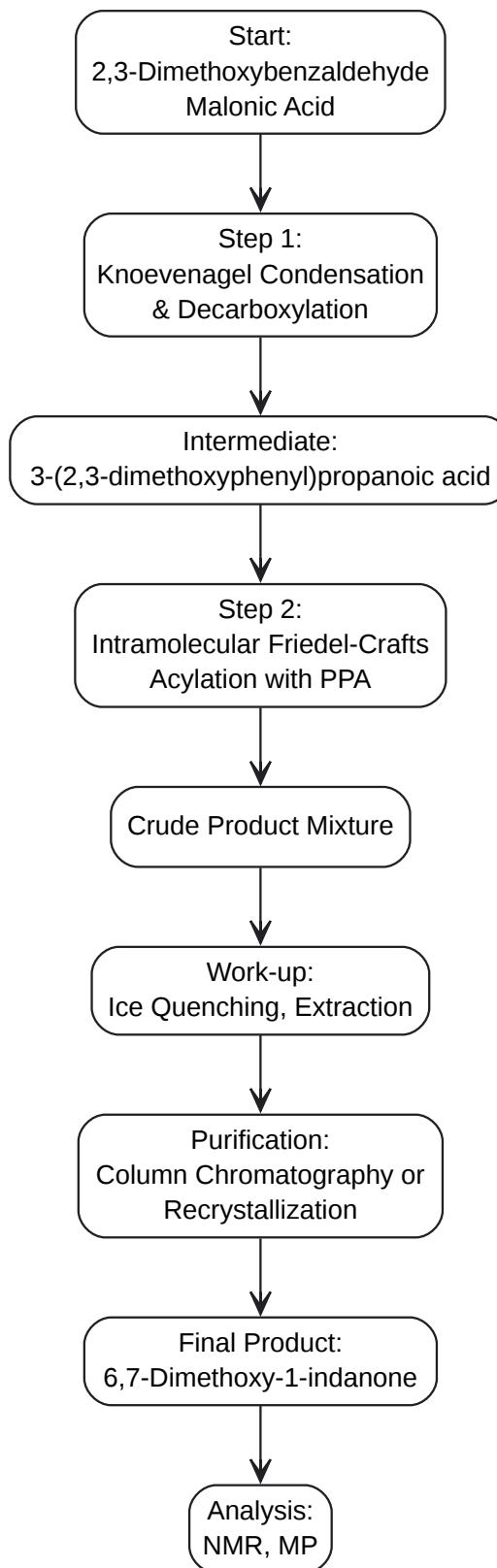
The following table summarizes the key quantitative data for the starting material and the final product.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
3-(2,3-dimethoxyphenyl)propanoic acid	C ₁₁ H ₁₄ O ₄	210.23	-	-
6,7-Dimethoxy-1-indanone	C ₁₁ H ₁₂ O ₃	192.21	83-85	White to off-white solid

Spectroscopic Data for 6,7-Dimethoxy-1-indanone

Type of Spectrum	Key Signals
¹ H NMR (CDCl ₃)	δ (ppm): 7.18 (d, J=8.4 Hz, 1H), 6.95 (d, J=8.4 Hz, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 3.05 (t, J=5.8 Hz, 2H), 2.70 (t, J=5.8 Hz, 2H)
¹³ C NMR (CDCl ₃)	δ (ppm): 205.0, 158.5, 152.0, 139.5, 125.0, 115.5, 110.0, 61.0, 56.0, 36.5, 25.5

Experimental Workflow Diagram

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Caption: Workflow for the synthesis and purification of **6,7-dimethoxy-1-indanone**.

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